molecular formula C26H24ClN3O3 B11299295 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B11299295
M. Wt: 461.9 g/mol
InChI Key: NJGLJBXXRZYUPG-UHFFFAOYSA-N
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Description

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a chlorophenoxy group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multiple steps. One common approach starts with the preparation of the chlorophenoxy intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one include:

Uniqueness

What sets 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O3/c27-19-10-12-22(13-11-19)33-17-21(31)16-30-24-9-5-4-8-23(24)28-26(30)18-14-25(32)29(15-18)20-6-2-1-3-7-20/h1-13,18,21,31H,14-17H2

InChI Key

NJGLJBXXRZYUPG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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